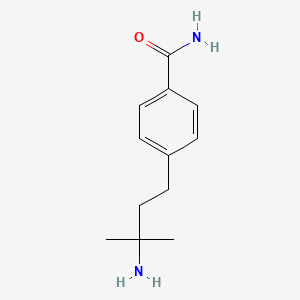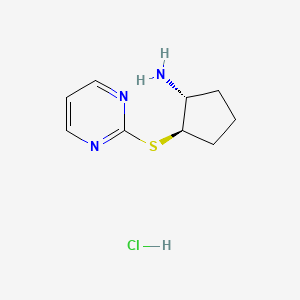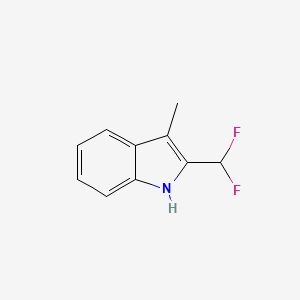
2-(Difluoromethyl)-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-methyl-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to the indole ring. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methyl-1H-indole can be achieved through various methods. One common approach involves the difluoromethylation of indole derivatives. This process typically employs difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base and a catalyst . The reaction conditions often include the use of solvents like acetonitrile and irradiation with blue LEDs to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the difluoromethyl group to the indole ring. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-methyl-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
- Difluoromethylated ethers and amines
Uniqueness
2-(Difluoromethyl)-3-methyl-1H-indole is unique due to the presence of both difluoromethyl and methyl groups on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9F2N |
|---|---|
Peso molecular |
181.18 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-methyl-1H-indole |
InChI |
InChI=1S/C10H9F2N/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,10,13H,1H3 |
Clave InChI |
VOPXYSYLBOTYIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


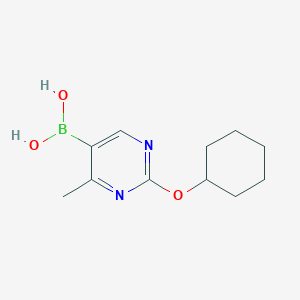
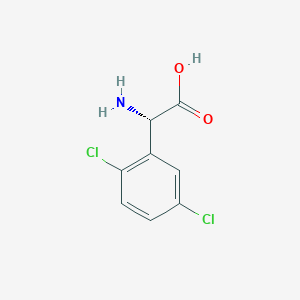
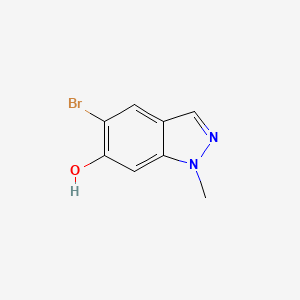


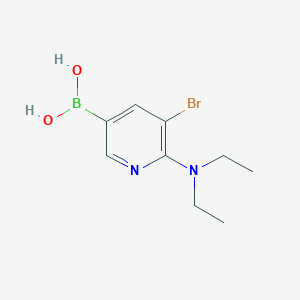
![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
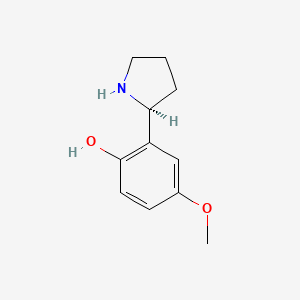
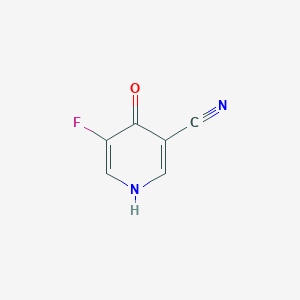
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
